molecular formula C11H15NO4 B6147016 methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate CAS No. 61103-16-0

methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate

Cat. No.: B6147016
CAS No.: 61103-16-0
M. Wt: 225.2
InChI Key:
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Description

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate is an organic compound with a complex structure that includes an amino group, two methoxy groups, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate typically involves the reaction of 4-amino-2,5-dimethoxybenzaldehyde with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-nitro-2,5-dimethoxyphenyl)acetate
  • Methyl 2-(4-chloro-2,5-dimethoxyphenyl)acetate
  • Methyl 2-(4-hydroxy-2,5-dimethoxyphenyl)acetate

Uniqueness

Methyl 2-(4-amino-2,5-dimethoxyphenyl)acetate is unique due to the presence of the amino group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of amino and methoxy groups in the phenyl ring makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

61103-16-0

Molecular Formula

C11H15NO4

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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